
4-Bromo-2,5,8-trimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,5,8-trimethylquinoline is an organic compound with the molecular formula C12H12BrN and a molecular weight of 250.13 g/mol . This compound belongs to the quinoline family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine and methyl groups in its structure makes it a valuable intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5,8-trimethylquinoline can be achieved through several methods. One common approach involves the bromination of 2,5,8-trimethylquinoline using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,5,8-trimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups in the compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic medium is a typical oxidizing agent.
Major Products:
Scientific Research Applications
4-Bromo-2,5,8-trimethylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2,5,8-trimethylquinoline depends on its specific application. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, to modulate their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The bromine atom and methyl groups in the compound contribute to its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
- 4-Bromo-2,6,8-trimethylquinoline : Similar in structure but with a different position of the methyl group, leading to variations in reactivity and applications.
- 4-Hydroxy-2,6,8-trimethylquinoline : Contains a hydroxyl group instead of a bromine atom, which affects its chemical properties and potential uses.
- 4-Chloro-2,6,8-trimethylquinoline : Substitution of bromine with chlorine results in different reactivity patterns and applications.
Uniqueness: 4-Bromo-2,5,8-trimethylquinoline is unique due to the specific positioning of its bromine and methyl groups, which influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in various fields .
Properties
Molecular Formula |
C12H12BrN |
|---|---|
Molecular Weight |
250.13 g/mol |
IUPAC Name |
4-bromo-2,5,8-trimethylquinoline |
InChI |
InChI=1S/C12H12BrN/c1-7-4-5-8(2)12-11(7)10(13)6-9(3)14-12/h4-6H,1-3H3 |
InChI Key |
WJCNPODIWFLYPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=NC2=C(C=C1)C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


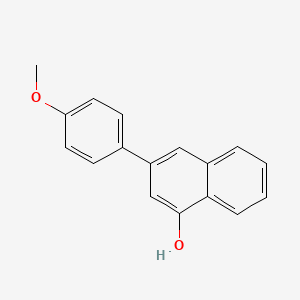
![tert-butyl 2-amino-4-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B11866211.png)
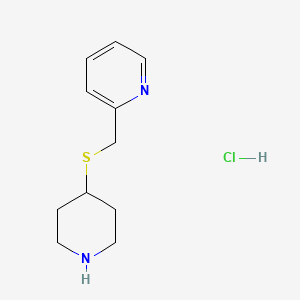
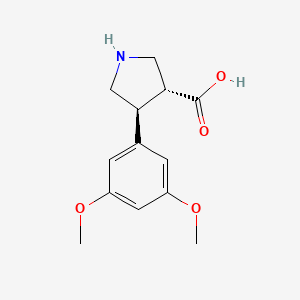
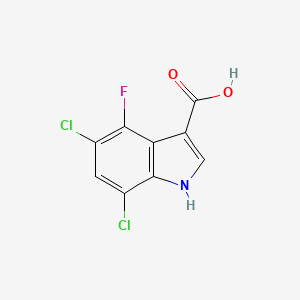
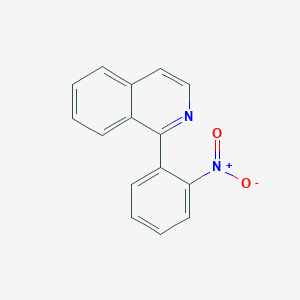
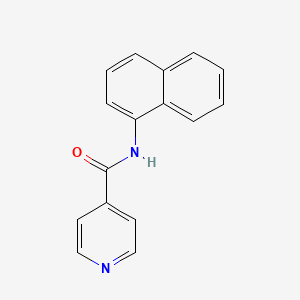
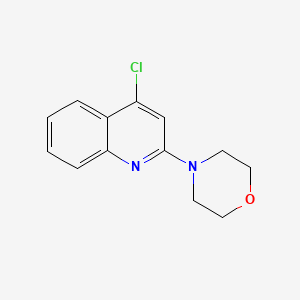



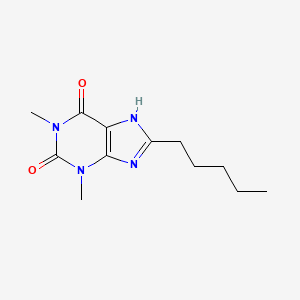
![1-(Azetidin-3-yl)-6-bromoimidazo[1,5-a]pyridine](/img/structure/B11866276.png)

